1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro-
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Overview
Description
1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- is a versatile organic compound with the molecular formula C9H12O and a molecular weight of 136.19 g/mol . It is a bicyclic ketone that serves as a valuable building block in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 1H-indene-1-one. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 1H-indene-1-one using sodium borohydride or lithium aluminum hydride in an appropriate solvent such as tetrahydrofuran .
Industrial Production Methods: In industrial settings, the production of 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalyst systems to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions: 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the carbon skeleton.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted indenones.
Scientific Research Applications
1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial in its role as a building block in organic synthesis . Additionally, its bicyclic structure allows for unique interactions with biological targets, potentially leading to various biological effects .
Comparison with Similar Compounds
- 1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-
- 1H-2-Indenone, 2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl-
- 1H-Inden-1-one, octahydro-
Uniqueness: 1H-Inden-1-one, 2,3,3a,4,7,7a-hexahydro- is unique due to its specific substitution pattern and reactivity. Its hexahydro structure provides distinct steric and electronic properties, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
90534-01-3 |
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Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2,3,3a,4,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C9H12O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-2,7-8H,3-6H2 |
InChI Key |
LOJATDUUSCWAOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2C1CC=CC2 |
Origin of Product |
United States |
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